[(1-propyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine
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Overview
Description
[(1-propyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine is a heterocyclic compound that features both pyrazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-propyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine typically involves the reaction of 1-propyl-1H-pyrazole with thiophene-2-carbaldehyde in the presence of a suitable amine. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[(1-propyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
[(1-propyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [(1-propyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole: A related compound with a similar pyrazole ring structure.
Thiophene-2-carbaldehyde: Contains the thiophene ring and is used in the synthesis of various heterocyclic compounds.
Uniqueness
[(1-propyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine is unique due to its combination of pyrazole and thiophene rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17N3S |
---|---|
Molecular Weight |
235.35 g/mol |
IUPAC Name |
N-[(1-propylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C12H17N3S/c1-2-5-15-10-11(8-14-15)7-13-9-12-4-3-6-16-12/h3-4,6,8,10,13H,2,5,7,9H2,1H3 |
InChI Key |
OPCIEILQDMFIKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC2=CC=CS2 |
Origin of Product |
United States |
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